3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
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Overview
Description
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one is a complex organic compound that features a unique combination of cyclohexene, piperidine, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclohexene moiety: This can be achieved through the hydrogenation of benzene derivatives under specific conditions.
Piperidine ring formation: This involves the cyclization of appropriate amine precursors.
Isoquinoline synthesis: This can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Coupling reactions: The final step involves coupling the cyclohexene, piperidine, and isoquinoline moieties under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders.
Biological Studies: It can be used as a probe to study receptor-ligand interactions and signal transduction pathways.
Materials Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and alter the function of these targets, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
- 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-one
- 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-3-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c27-23(26-17-14-20-6-4-5-9-22(20)18-26)11-10-19-12-15-25(16-13-19)24(28)21-7-2-1-3-8-21/h1-2,4-6,9,19,21H,3,7-8,10-18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCSLHIRORCWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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